2-methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate
Description
Properties
Molecular Formula |
C14H12O5 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H12O5/c1-9-13(12(15)7-8-18-9)19-14(16)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3 |
InChI Key |
MXUKHKMOAZOFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Approach
The Knoevenagel reaction facilitates the formation of the 4H-pyran ring via a tandem condensation-cyclization mechanism. A representative protocol involves:
-
Reactants :
-
Aryl aldehyde (e.g., 2-methylpropanal)
-
Malononitrile
-
β-Ketoester (e.g., ethyl acetoacetate)
-
This one-pot reaction proceeds via initial Knoevenagel adduct formation between the aldehyde and malononitrile, followed by Michael addition of the β-ketoester and subsequent cyclization. The 2-methyl and 4-oxo substituents are introduced during this step, yielding 2-methyl-4-oxo-4H-pyran-3-carboxylic acid ethyl ester as an intermediate.
Cyclization of Hydroxymethylpyran Derivatives
Alternative routes employ pre-functionalized pyran intermediates. For example, 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one (derived from kojic acid) undergoes esterification and deprotection to yield hydroxymethylpyran derivatives. While this method requires additional steps, it offers precise control over substituent positioning.
The introduction of the 4-methoxybenzoate group at position 3 of the pyran ring is achieved through esterification. Three principal methods are documented:
Direct Esterification with 4-Methoxybenzoyl Chloride
Procedure :
-
Reactants :
-
2-Methyl-4-oxo-4H-pyran-3-ol
-
4-Methoxybenzoyl chloride
-
-
Conditions : Anhydrous dichloromethane, pyridine (base), 0°C to room temperature, 12–24 hours.
Mechanism : Nucleophilic acyl substitution, where the hydroxyl group of the pyran attacks the electrophilic carbonyl carbon of the acid chloride. Pyridine neutralizes HCl, driving the reaction to completion.
Steglich Esterification
Procedure :
-
Reactants :
-
2-Methyl-4-oxo-4H-pyran-3-ol
-
4-Methoxybenzoic acid
-
N,N-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
-
Conditions : Tetrahydrofuran (THF), 0°C to reflux, 6–18 hours.
Advantages : Avoids acid chloride handling; suitable for acid-sensitive substrates.
Yield : 65–78%.
Protection-Deprotection Strategy
For substrates with competing reactive groups, a benzyl-protection approach is employed:
-
Protection : Treat pyran-3-ol with benzyl chloride under basic conditions to form 3-benzyloxy-2-methyl-4-oxo-4H-pyran .
-
Esterification : React with 4-methoxybenzoyl chloride as in Section 2.1.
-
Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group.
Optimization and Troubleshooting
Solvent and Temperature Effects
Common Side Reactions
-
Over-esterification : Mitigated by stoichiometric control of acid chloride.
-
Pyran ring degradation : Avoid strong acids/bases; use mild conditions (pH 7–8).
Analytical Characterization
Post-synthesis validation employs:
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | 72–85 | >95 | Simplicity, high yield | Requires acid chloride handling |
| Steglich | 65–78 | 90–95 | Avoids acid chlorides | Longer reaction times |
| Protection-Deprotection | 70–82 | >95 | Protects sensitive groups | Additional steps reduce overall yield |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituents on the benzoate or pyranone moieties significantly alter physical properties such as melting points, molecular weight, and lipophilicity.
Key Observations :
Key Observations :
Functional Group Comparisons
Benzoate vs. Sulfonate Esters
- Benzoate Esters : The target compound and its chloro analog () exhibit lower hydrolytic stability compared to sulfonate esters () due to the weaker electron-withdrawing nature of the carbonyl group versus sulfonyl .
- Sulfonate Esters : Higher thermal and hydrolytic stability make sulfonates (e.g., 2-Methyl-4-oxo-4H-pyran-3-yl benzenesulfonate) suitable for applications requiring prolonged stability, such as polymer chemistry .
Methoxy vs. Alkyl Substituents
- Isobutyrate Esters : The branched alkyl chain in isobutyrate derivatives increases lipophilicity, which may improve membrane permeability in biological systems .
Biological Activity
2-Methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate (CAS No. 446269-75-6) is a chemical compound belonging to the class of pyranones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action based on existing literature.
The molecular formula of 2-methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is with a molecular weight of approximately 260.24 g/mol. The structure features a methoxybenzoate group attached to a pyranone core, which is significant for its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to 2-methyl-4-oxo-4H-pyran derivatives exhibit various biological activities, including:
- Antioxidant Activity : These compounds have shown potential in scavenging free radicals and protecting cellular components from oxidative stress.
- Antimicrobial Properties : Some studies suggest that pyranones can inhibit the growth of bacteria and fungi, making them candidates for antimicrobial agents.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
The biological activity of 2-methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways, leading to various pharmacological effects.
- Antioxidant Mechanisms : The ability to donate electrons helps neutralize free radicals, reducing oxidative damage in cells.
Research Findings
Recent studies have explored the biological activities of related compounds and provided insights into their mechanisms:
- Antioxidant Studies : A study demonstrated that derivatives of pyranones exhibited significant antioxidant activities through DPPH radical scavenging assays, indicating their potential in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Research indicated that certain pyranone derivatives displayed inhibitory effects against various bacterial strains, suggesting their potential use in treating infections .
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that these compounds could inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators .
Case Studies
A notable case study focused on the synthesis and biological evaluation of pyranone derivatives, including 2-methyl-4-oxo-4H-pyran derivatives. The study found that modifications on the aromatic rings significantly affected their inhibitory activities against COX enzymes and their antioxidant capacities .
| Compound | IC50 (µM) against COX | Antioxidant Activity (%) |
|---|---|---|
| Pyranone A | 15.2 | 78 |
| Pyranone B | 9.2 | 85 |
| 2-Methyl-4-oxo | 12.5 | 80 |
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate?
The synthesis requires precise control of reaction parameters. For example, evidence from related pyran-3-yl benzoate derivatives shows that temperature (reflux conditions), solvent choice (e.g., dry CH₂Cl₂), and stoichiometric ratios (e.g., 1.5 equivalents of diethyl bromomalonate) are critical for achieving high yields (62–80%) . Catalysts like K₂CO₃ and purification via flash chromatography (petroleum ether:ethyl acetate, 8:2) are recommended to minimize side reactions and impurities .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ester linkages, as demonstrated for structurally similar compounds . Mass spectrometry (ESI-MS) provides molecular weight validation , while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) by resolving closely related byproducts .
Q. How can researchers address contradictions in reported synthetic yields for pyran-3-yl benzoate derivatives?
Discrepancies often arise from variations in reaction conditions. For instance, hydrolyzing esters to carboxylates (e.g., conversion of diethyl malonate to sodium malonate) requires optimized NaOH concentrations and reaction times to avoid incomplete hydrolysis . Systematic parameter screening (e.g., pH, solvent polarity) and real-time monitoring via Thin-Layer Chromatography (TLC) are recommended .
Q. What structural features influence the compound’s stability during storage?
The ester linkage and pyran-4-one moiety are susceptible to hydrolysis under acidic or alkaline conditions. Storage in anhydrous environments (e.g., sealed containers with desiccants) and avoidance of protic solvents (e.g., water, methanol) are advised to preserve integrity .
Q. How can researchers validate the compound’s identity when commercial reference standards are unavailable?
Cross-validation using a combination of spectroscopic techniques (NMR, IR) and computational methods (e.g., density functional theory for predicting ¹³C chemical shifts) is critical. X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .
Advanced Research Questions
Q. What strategies are effective for resolving crystallographic ambiguities in pyran-3-yl benzoate derivatives?
SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for handling twinned data or high-resolution datasets. For example, Acta Crystallographica reports highlight its utility in resolving disorder in ester substituents and pyran ring conformations . Synchrotron radiation can enhance data quality for low-symmetry crystals.
Q. How do electronic effects of substituents (e.g., 4-methoxy vs. 4-fluoro) modulate biological activity in related compounds?
Structure-Activity Relationship (SAR) studies on analogs show that electron-withdrawing groups (e.g., fluorine) enhance electrophilic reactivity, potentially increasing interactions with biological targets like enzymes. In contrast, methoxy groups improve solubility but may reduce binding affinity due to steric hindrance .
Q. What enzymatic pathways are implicated in the metabolism of 4-methoxybenzoate derivatives?
4-Methoxybenzoate monooxygenase (EC 1.14.99.15) catalyzes O-demethylation, converting the methoxy group to formaldehyde and 4-hydroxybenzoate. This enzyme’s iron-sulfur flavoprotein component requires careful study under anaerobic conditions to prevent oxidative degradation .
Q. How can computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the carbonyl carbon. For example, studies on methyl 4-methoxybenzoate reveal that electron-donating groups reduce electrophilicity, aligning with experimental kinetic data .
Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?
Simulated biological media (e.g., phosphate buffer at pH 7.4, 37°C) should be used to assess hydrolysis rates. LC-MS/MS can quantify degradation products like 4-methoxybenzoic acid and 2-methyl-4-oxo-4H-pyran-3-ol. Accelerated stability studies (e.g., 40°C/75% RH) provide insights into long-term storage requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
